molecular formula C16H17NO3S B14704125 3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide CAS No. 20646-76-8

3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide

Cat. No.: B14704125
CAS No.: 20646-76-8
M. Wt: 303.4 g/mol
InChI Key: NKKRALPFNQIVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzoxathiazepine core, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-aminothiophenol in the presence of an oxidizing agent to form the benzoxathiazepine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiazepine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiazepines: Other compounds in this class share similar structural features and biological activities.

    Thiazepines: These compounds have a similar core structure but lack the benzene ring, leading to different properties.

    Benzimidazoles: These compounds have a benzene ring fused to an imidazole ring and exhibit diverse biological activities.

Uniqueness

3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide is unique due to its specific substitution pattern and the presence of the benzoxathiazepine core.

Properties

CAS No.

20646-76-8

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2λ6,5-benzoxathiazepine 2,2-dioxide

InChI

InChI=1S/C16H17NO3S/c1-11-7-9-13(10-8-11)16-12(2)21(18,19)20-15-6-4-3-5-14(15)17-16/h3-10,12,16-17H,1-2H3

InChI Key

NKKRALPFNQIVSP-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC2=CC=CC=C2OS1(=O)=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.